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molecular formula C7H6N2OS B8690166 6-Hydroxymethyl-benzo[1,2,3]thiadiazole

6-Hydroxymethyl-benzo[1,2,3]thiadiazole

Cat. No. B8690166
M. Wt: 166.20 g/mol
InChI Key: JKTPAWJPHSOKAS-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Add sodium borohydride (1.35 g, 36 mmol) in five portions over 4 h to a solution of benzo[1,2,3]thiadiazole-6-carboxylic acid methyl ester (0.35 g, 1.8 mmol, prepared by following the procedure described in J. Heterocyclic Chem. 1972, 1149) in methanol (18 mL) at 0° C. Add acetone to quench and evaporate the mixture onto silica gel. Purify the residue by chromatography on silica gel eluting with hexane/EtOAc (1:0 to 2:3 gradient) to give the desired intermediate (133 mg, 45%). MS (GCMS) m/z: 166 M+.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C[O:4][C:5]([C:7]1[CH:15]=[CH:14][C:10]2[N:11]=[N:12][S:13][C:9]=2[CH:8]=1)=O>CO>[OH:4][CH2:5][C:7]1[CH:15]=[CH:14][C:10]2[N:11]=[N:12][S:13][C:9]=2[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC2=C(N=NS2)C=C1
Step Two
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
18 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
Add acetone to quench
CUSTOM
Type
CUSTOM
Details
evaporate the mixture onto silica gel
CUSTOM
Type
CUSTOM
Details
Purify the residue by chromatography on silica gel eluting with hexane/EtOAc (1:0 to 2:3 gradient)

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC2=C(N=NS2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 133 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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